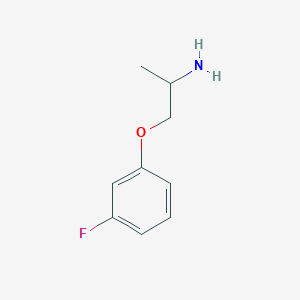
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound related to Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, has been identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This inhibition has therapeutic potential, as evidenced by its ability to attenuate the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Synthesis of Heterocyclic Compounds
- Ethyl 2-phenylthiocarb- amoyl acetate 1, a structurally similar compound, was used to synthesize various heterocyclic derivatives like dihydrothiazole, 1,3,4-thiadiazole, and thiophene derivatives. These compounds have potential applications in various fields of chemistry and pharmacology (Abdel‐Latif & Bondock, 2006).
Anti-inflammatory and Analgesic Agents
- Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, similar in structure to the compound , were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant in vitro anti-inflammatory activity, comparable to ibuprofen, and demonstrated analgesic activity, indicating their potential therapeutic applications (Shkair et al., 2016).
Antimicrobial and Surface Activities
- The reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate produced 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which was used to synthesize different heterocyclic derivatives. These compounds, upon propoxylation, produced nonionic surface-active agents with evaluated antimicrobial activities (El-Sayed et al., 2015).
Antioxidant and Antimicrobial Activity
- Ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties were synthesized and tested for their biological activity, including antimicrobial properties against various microorganisms and antiviral activity against HIV-1 (Szulczyk et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to target mcl-1, an anti-apoptotic member of the bcl-2 family . This suggests that Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate may also target proteins involved in apoptosis.
Mode of Action
Similar compounds have been found to inhibit mcl-1, preventing it from binding to pro-apoptotic proteins and thus promoting apoptosis . It is possible that this compound acts in a similar manner.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-2-24-12(22)8-16-11(21)9-25-15-20-19-14(26-15)18-13(23)17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,21)(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBRATNMWRDRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)
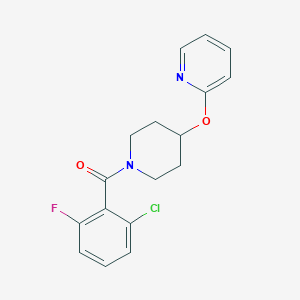
![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)


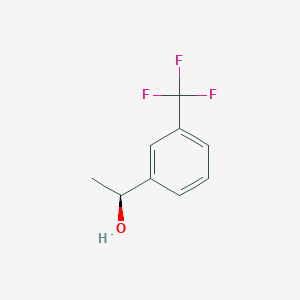
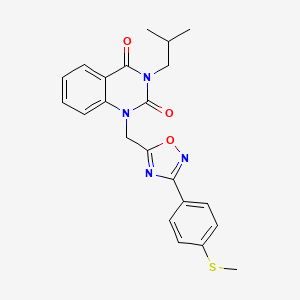
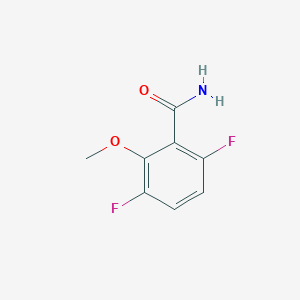
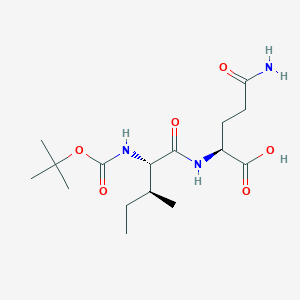
![6-Tert-butyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2696941.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2696942.png)
![5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696943.png)
![(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696946.png)
